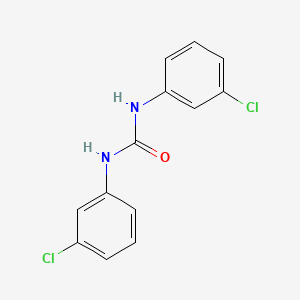

1,3-Bis(3-chlorophenyl)urea

説明

Structure

3D Structure

特性

CAS番号 |

13208-31-6 |

|---|---|

分子式 |

C13H10Cl2N2O |

分子量 |

281.13 g/mol |

IUPAC名 |

1,3-bis(3-chlorophenyl)urea |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |

InChIキー |

HMOUVTOOMLBCPQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |

正規SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |

他のCAS番号 |

13208-31-6 |

製品の起源 |

United States |

Synthetic Methodologies and Preparative Strategies for 1,3 Bis 3 Chlorophenyl Urea and Its Derivatives

Condensation Reactions for Diarylurea Scaffold Construction

The traditional and most common approach to synthesizing 1,3-disubstituted ureas involves the condensation reaction between an amine and an active carbonyl compound, such as an isocyanate, chloroformate, or carbonyldiimidazole. mdpi.com For 1,3-bis(3-chlorophenyl)urea, this typically involves the reaction of 3-chloroaniline (B41212) with a suitable carbonyl source.

Optimization of Reaction Conditions: Temperature, Solvent Polarity, and Catalysis

The efficiency and yield of diarylurea synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, the polarity of the solvent, and the use of catalysts.

Temperature: Temperature plays a critical role in balancing reaction rates and minimizing side reactions. For instance, in the synthesis of some urea (B33335) derivatives, temperatures between 60–80°C have been shown to improve yields to over 90%. Lowering the temperature can sometimes be advantageous in favoring the desired urea formation over decomposition pathways. Conversely, higher temperatures may be necessary to drive the reaction to completion, as seen in some protocols that utilize reflux conditions at 130°C or even 160°C. uva.nlmdpi.com

Solvent Polarity: The choice of solvent significantly influences the reaction outcome. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH3CN) are commonly employed. nih.gov In some cases, solvent-free conditions at elevated temperatures have also proven effective. nih.gov The selection of the solvent is often tied to the specific reactants and catalysts being used, with the goal of ensuring adequate solubility and facilitating the desired reaction pathway. For example, 1,2-dichloroethane (B1671644) (DCE) has been identified as a superior solvent in certain syntheses of unsymmetrical ureas, providing higher yields compared to methanol (B129727) and other tested solvents. mdpi.com

Catalysis: While many condensation reactions for urea synthesis can proceed without a catalyst, the use of catalysts can enhance reaction rates and selectivity. Both acidic and basic catalysts can be employed to activate the reactants. For instance, inorganic bases like potassium phosphate (B84403) (K3PO4) are sometimes used. mdpi.com In more advanced applications, metal catalysts, such as those based on palladium or copper, have been utilized for carbon-nitrogen bond formation in the synthesis of diarylureas. researchgate.netnih.gov

Table 1: Optimization of Reaction Conditions for Diarylurea Synthesis

| Parameter | Condition | Observation |

|---|---|---|

| Temperature | 60-80°C | Improved yields (>90%) for some urea derivatives. |

| Lower Temperatures | May favor urea formation over decomposition. | |

| 130°C | Employed in some methylation reactions of urea derivatives. uva.nl | |

| Solvent | Polar Aprotic (DMF, THF) | Commonly used, though may require longer reaction times. |

| 1,2-Dichloroethane (DCE) | Provided highest yields in a study on unsymmetrical ureas. mdpi.com | |

| Solvent-Free | Effective in certain multicomponent reactions at 80°C. nih.gov | |

| Catalyst | Inorganic Base (K3PO4) | Used in the synthesis of unsymmetrical ureas. mdpi.com |

| Metal Catalysts (Pd, Cu) | Utilized for C-N bond formation in diarylurea synthesis. researchgate.netnih.gov |

Thermodynamic Parameters Influencing Synthesis Pathways

The synthesis of 1,3-bis(3-chlorophenyl)urea is governed by key thermodynamic parameters that influence the reaction's feasibility and optimization. The dissociation enthalpy (ΔrH°) is a critical factor, reflecting the stability of the bonds being formed. For 1,3-bis(3-chlorophenyl)urea, a reported dissociation enthalpy of 122.0 ± 5.3 kJ/mol indicates the energy required to break the bonds, a crucial consideration for optimizing reaction conditions to favor product formation and minimize decomposition.

Advanced Synthetic Approaches for Analog Generation

Beyond traditional condensation reactions, a variety of advanced synthetic methodologies have been developed to generate analogs of 1,3-bis(3-chlorophenyl)urea, enabling the incorporation of diverse structural features and the exploration of a wider chemical space.

One-Pot Methodologies for Incorporating Polycyclic Fragments

One-pot synthesis offers a streamlined and efficient approach to constructing complex molecules by performing multiple reaction steps in a single vessel without isolating intermediates. This strategy has been successfully applied to the synthesis of diarylureas and their derivatives containing polycyclic fragments.

For instance, one-pot procedures have been developed for the synthesis of benzo[c]acridine derivatives through the three-component condensation of naphthylamines, dimedone, and aldehydes. scielo.org.mx Similarly, polycyclic indole (B1671886) derivatives have been prepared via one-pot Friedel-Crafts alkylation of γ-hydroxybutyrolactams. nih.govmdpi.com These methods often utilize heterogeneous or nano-catalysts to facilitate the reactions under mild and environmentally friendly conditions. scielo.org.mx The synthesis of boron-doped polycyclic aromatic hydrocarbons has also been achieved through a one-pot method involving a 1,4-boron migration process. tu-dresden.de Furthermore, one-pot syntheses of symmetrical 1,3-diarylureas directly from benzylic primary alcohols have been reported. researchgate.net

Catalytic Hydrogenation of Urea Derivatives and Related Substrates

Catalytic hydrogenation represents a significant advancement in the transformation of urea derivatives, offering a mild and efficient alternative to traditional reduction methods. This approach is particularly valuable for the conversion of CO2-derived ureas into valuable chemicals like methanol and amines. rsc.orgresearchgate.net

The hydrogenation of urea derivatives, once considered a challenging transformation, has been successfully achieved using various catalyst systems. chemistryviews.org Ruthenium-based pincer complexes have been shown to effectively catalyze the hydrogenation of ureas to the corresponding amines and methanol under neutral conditions and moderate hydrogen pressure. chemistryviews.org Iridium-based PNP pincer catalysts have also demonstrated high selectivity in the reduction of CO2-derived urea derivatives, allowing for the production of specific chemicals by simply altering the reaction temperature. rsc.org More recently, earth-abundant metals like manganese have been employed in pincer complexes to catalyze the hydrogenation of ureas under mild pressure. acs.org

These catalytic hydrogenation methods are not only applicable to urea derivatives but also to related substrates like carbamates. rsc.orgacs.org The ability to selectively cleave C-N and C-O bonds is a key aspect of these reactions, enabling the controlled synthesis of a range of products including formamides and N-methylamines. researchgate.netresearchgate.net

Table 2: Catalysts for the Hydrogenation of Urea Derivatives

| Catalyst System | Substrate | Products | Key Features |

|---|---|---|---|

| Ruthenium Pincer Complex | Alkyl and Aryl Ureas | Amines and Methanol | Proceeds under mild, neutral conditions. chemistryviews.org |

| Iridium PNP Pincer Complex | CO2-Derived Ureas | Methanol, Formamides, Amines | Product selectivity is temperature-dependent. rsc.org |

| Manganese Pincer Complex | Ureas and Carbamates | Methanol, Amines, Alcohols | Utilizes an earth-abundant metal catalyst. acs.org |

Strategies for Introducing Diverse Substituents (e.g., Halogens, Alkyl, Fluoro, Nitro)

The functionalization of the diarylurea scaffold with diverse substituents is crucial for modulating the physicochemical and biological properties of the resulting compounds. nih.gov Various synthetic strategies have been developed to introduce a wide range of functional groups, including halogens, and alkyl, fluoro, and nitro groups.

Halogenation: Halogen atoms, particularly chlorine and fluorine, are common substituents in diarylurea derivatives. researchgate.net They can be introduced by using appropriately substituted anilines as starting materials in condensation reactions. For example, 1,3-bis(3-chlorophenyl)urea is synthesized from 3-chloroaniline. The introduction of additional chlorine atoms, as in 1,3-bis(3,4-dichlorophenyl)urea, can be achieved by starting with 3,4-dichloroaniline. Fluorine substituents can be introduced in a similar manner, using fluorinated anilines. researchgate.netmdpi.com

Alkylation: Alkyl groups can be incorporated into the diarylurea structure through various methods. One approach is to use alkyl-substituted anilines in the initial condensation reaction. mdpi.com Another strategy involves the N-alkylation of a pre-formed urea, which can disrupt the planarity of the molecule and alter its properties. nih.gov

Fluorination: The introduction of fluorine atoms or fluoroalkyl groups can significantly impact the properties of diarylureas. This is often achieved by using starting materials that already contain the desired fluorine substituent, such as fluoro-substituted anilines or isocyanates. mdpi.comresearchgate.net For example, the synthesis of 1-((adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl)urea and its fluorinated analogs demonstrates the use of substituted anilines to introduce these groups. mdpi.com

Nitration: Nitro groups are typically introduced using nitrated starting materials. For instance, the synthesis of various substituted diarylureas has been shown to be tolerant of nitro groups on the aromatic rings. nih.gov

The synthesis of unsymmetrical diarylureas, where the two aryl groups bear different substituents, has also been a focus of research. mdpi.comacs.org These methods often involve sequential addition of different amines or the use of specialized reagents to control the reaction selectivity. nih.gov

Mechanistic Insights into Urea Bond Formation and Derivatization

The formation of the urea linkage in 1,3-bis(3-chlorophenyl)urea and related diarylureas is a cornerstone of their synthesis. The mechanism fundamentally involves the reaction of an amine with a carbonyl source. nih.gov The most prevalent and industrially significant pathway proceeds through an isocyanate intermediate. nih.govwikipedia.org This process is characterized by the nucleophilic addition of an amine to the highly electrophilic carbon atom of an isocyanate group. rsc.orgresearchgate.net The reactivity of the isocyanate is enhanced by the presence of two highly electronegative atoms (nitrogen and oxygen) bonded to the central carbon, making it susceptible to attack by nucleophiles. rsc.org Derivatization of the resulting urea, for instance through catalytic hydrogenation, involves subsequent mechanistic steps where reaction conditions can be tuned to achieve selective transformations. rsc.org

The efficiency and selectivity of the synthesis of 1,3-bis(3-chlorophenyl)urea are critically dependent on the management of reactive intermediates, primarily the isocyanate species.

The most common route to symmetrical diarylureas involves the reaction of an aromatic amine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. nih.govnih.gov In the synthesis of 1,3-bis(3-chlorophenyl)urea, 3-chloroaniline is treated with phosgene. This reaction proceeds through the initial formation of a carbamoyl (B1232498) chloride intermediate (3-chlorophenylcarbamoyl chloride). wikipedia.org This intermediate is often unstable and, upon heating or further reaction, eliminates hydrogen chloride to yield the corresponding 3-chlorophenyl isocyanate. wikipedia.org

Reaction Scheme: Formation of Isocyanate Intermediate

RNH₂ + COCl₂ → RNHC(O)Cl + HCl

RNHC(O)Cl → RNCO + HCl (Where R = 3-chlorophenyl)

Once formed, the 3-chlorophenyl isocyanate is a highly electrophilic intermediate. rsc.org The subsequent and final step in the urea bond formation is the nucleophilic attack of a second molecule of 3-chloroaniline on the isocyanate carbon. This addition reaction is typically rapid and results in the formation of the stable 1,3-bis(3-chlorophenyl)urea product. researchgate.netwikipedia.org

Alternative methods for generating the crucial isocyanate intermediate in situ include rearrangement reactions such as the Hofmann, Curtius, or Lossen rearrangements. organic-chemistry.orgmasterorganicchemistry.comrsc.org For example, the Curtius rearrangement involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. masterorganicchemistry.com

In the context of derivatization, such as the catalytic hydrogenation of diarylureas to produce valuable chemicals like N-methylamines or formamides, other intermediates play a pivotal role. rsc.orgnih.gov Research on the hydrogenation of 1,3-bis(4-chlorophenyl)urea, a structurally analogous compound, has shown that the reaction proceeds through a common hemiaminal intermediate. rsc.orgresearchgate.net The stability and subsequent transformation of this hemiaminal intermediate are key determinants of the final product selectivity, and its fate is heavily influenced by the reaction environment. rsc.orgresearchgate.net

The acid-base environment is a critical parameter that can be manipulated to control the selectivity of both the urea bond formation and subsequent derivatization reactions.

During the synthesis of the isocyanate intermediate from an amine and phosgene, a base is typically added to the reaction mixture. nih.gov The primary role of the base, often a tertiary amine like triethylamine, is to neutralize the hydrogen chloride (HCl) gas produced during the reaction. nih.govwikipedia.org This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The influence of the acid-base environment is particularly pronounced in the derivatization of diarylureas. In the ruthenium-catalyzed hydrogenation of 1,3-bis(4-chlorophenyl)urea, the type and amount of base added can selectively switch the reaction outcome between two-electron reduction products (N-formamides) and six-electron reduction products (N-monomethylamines and methanol). rsc.orgnih.gov

Control experiments have demonstrated that this selectivity is achieved by regulating the acid-base environment, which in turn controls the fate of the hemiaminal intermediate. rsc.orgresearchgate.net A strongly basic environment, facilitated by bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), favors the formation of N-formamides. rsc.orgnih.gov Conversely, the use of weaker bases, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), or adjusting the base-to-catalyst ratio to be below a certain threshold, promotes the further hydrogenation of the formamide (B127407) intermediate to yield N-monomethylamines. rsc.orgnih.gov This suggests that a less basic (or more acidic) condition facilitates the dehydration of the hemiaminal intermediate to an imine, which is then further reduced. researchgate.net

The table below summarizes the effect of different bases on the product selectivity in the hydrogenation of 1,3-bis(4-chlorophenyl)urea, highlighting the critical role of the acid-base environment.

| Entry | Base Additive | Base Amount (mol%) | N-formamide Yield (%) | N-methylamine Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | KOtBu | 2.5 | 94 | - | rsc.org |

| 2 | KOH | 2.5 | 91 | - | rsc.org |

| 3 | Cs₂CO₃ | 2.5 | 56 | - | rsc.org |

| 4 | Cs₂CO₃ | 1.25 | 89 | - | rsc.org |

| 5 | Na₂CO₃ | 2.5 | 12 | 83 | rsc.org |

| 6 | NaHCO₃ | 2.5 | 15 | 79 | rsc.org |

Data derived from the catalytic hydrogenation of 1,3-bis(4-chlorophenyl)urea, a structural analog, illustrating the principle of acid-base influence on selectivity. rsc.org

This demonstrates that a nuanced understanding and control of the acid-base conditions are essential for directing the reaction pathway towards a desired chemical product, thereby maximizing reaction selectivity and efficiency.

Sophisticated Analytical and Characterization Techniques in 1,3 Bis 3 Chlorophenyl Urea Research

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the study of 1,3-Bis(3-chlorophenyl)urea, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,3-Bis(3-chlorophenyl)urea by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,3-Bis(3-chlorophenyl)urea, the chemically equivalent protons of the two 3-chlorophenyl rings and the N-H protons of the urea (B33335) linkage give rise to distinct signals. The protons on the aromatic rings typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing chlorine atom at the meta position influences the chemical shifts of the adjacent aromatic protons. The N-H protons of the urea group are also expected to appear as a singlet in the downfield region, with a chemical shift that can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the urea moiety is characteristically found far downfield (typically δ 150-160 ppm). The aromatic carbons of the 3-chlorophenyl rings will produce a set of signals in the aromatic region (δ 110-145 ppm). The carbon atom directly bonded to the chlorine (C-Cl) will have its chemical shift influenced by the halogen's electronegativity.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-H (urea) | ~8.5 - 9.5 | Singlet |

| ¹H | Aromatic C-H | ~7.0 - 7.8 | Multiplet |

| ¹³C | C=O (urea) | ~153 | - |

| ¹³C | Aromatic C-Cl | ~134 | - |

| ¹³C | Aromatic C-N | ~140 | - |

| ¹³C | Aromatic C-H | ~118 - 130 | - |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in 1,3-Bis(3-chlorophenyl)urea by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule.

The FT-IR spectrum of 1,3-Bis(3-chlorophenyl)urea will exhibit characteristic absorption bands that confirm the presence of the urea linkage and the substituted aromatic rings. Key vibrational modes include:

N-H Stretching: The N-H bonds of the urea group typically show strong absorption bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the urea is expected around 1630-1680 cm⁻¹.

Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of the urea moiety are typically found in the 1400-1470 cm⁻¹ region.

C-Cl Stretching: A strong absorption band for the C-Cl bond on the aromatic ring is expected in the fingerprint region, typically around 700-800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (urea) | Stretching | 3300 - 3500 |

| C=O (urea) | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (urea) | Stretching | 1400 - 1470 |

| Aromatic C-H | Bending (out-of-plane) | 800 - 900 |

| C-Cl | Stretching | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like 1,3-Bis(3-chlorophenyl)urea, UV-Vis spectra are characterized by absorption bands arising from π→π* transitions within the phenyl rings. The presence of the urea linkage and chlorine substituents can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. The spectrum is typically recorded in a solvent such as ethanol or methanol (B129727).

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of 1,3-Bis(3-chlorophenyl)urea with high precision and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For 1,3-Bis(3-chlorophenyl)urea (C₁₃H₁₀Cl₂N₂O), the calculated monoisotopic mass is 280.0170183 Da nih.gov. HRMS can confirm the elemental composition of the molecule by measuring its mass to several decimal places, which helps to distinguish it from other compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Calculated Monoisotopic Mass | 280.0170183 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules like ureas. In ESI-MS, 1,3-Bis(3-chlorophenyl)urea is typically observed as a protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and gain further structural information. For N,N'-disubstituted ureas, a characteristic fragmentation pathway involves the cleavage of one of the C-N bonds of the urea linkage. This results in the elimination of a neutral isocyanate molecule (3-chlorophenyl isocyanate) and the formation of a protonated aniline derivative (3-chloroaniline). This fragmentation pattern is a key diagnostic tool for identifying the diaryl urea structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile and semi-volatile compounds. In the context of 1,3-Bis(3-chlorophenyl)urea research, GC-MS serves as a crucial tool for verifying the compound's identity and assessing its purity. The gas chromatography component separates the compound from any impurities within a sample mixture based on differences in their boiling points and interactions with the stationary phase of the chromatography column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact. This ionization process causes the molecule to fragment into a series of characteristic ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular "fingerprint." For 1,3-Bis(3-chlorophenyl)urea, the mass spectrum provides definitive evidence of its molecular weight and the presence of two chlorine atoms, as indicated by the characteristic isotopic pattern of chlorine. While specific fragmentation data is detailed in specialized spectral databases, the technique is fundamentally important for confirming the successful synthesis of the target compound and identifying any potential byproducts.

X-ray Diffraction for Crystalline Structure Determination

For single crystal X-ray diffraction, a high-quality, single crystal of 1,3-Bis(3-chlorophenyl)urea is irradiated with a monochromatic beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule and from that, determine the precise coordinates of each atom.

Many diaryl ureas are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. google.com These different crystalline forms, or polymorphs, can possess different physical properties, such as melting point and solubility. X-ray diffraction is the primary tool for identifying and characterizing different polymorphs.

A critical feature of the crystal structure of ureas is the formation of extensive hydrogen bonding networks. The urea functional group contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). In the crystal lattice of 1,3-Bis(3-chlorophenyl)urea, these groups engage in intermolecular N-H···O=C hydrogen bonds. These interactions are highly directional and play a crucial role in dictating the packing of the molecules in the crystal. Typically, these bonds link the molecules into one-dimensional chains or tapes, which then pack together to form the full three-dimensional structure. The specific arrangement of these hydrogen bonds defines the supramolecular assembly of the compound.

Advanced Thermogravimetric Analysis (TGA) for Thermal Behavior Research

Studies on DPU show that it undergoes thermal decomposition at elevated temperatures. vdoc.pub The primary decomposition pathway involves the cleavage of the C-N bonds of the urea linkage to yield phenyl isocyanate and aniline. vdoc.pub This decomposition occurs at significant rates at temperatures above 350 °C. vdoc.pub It is expected that 1,3-Bis(3-chlorophenyl)urea would follow a similar decomposition pathway, yielding 3-chlorophenyl isocyanate and 3-chloroaniline (B41212) as its primary thermal degradation products. TGA can precisely determine the onset temperature of this decomposition, which is a key indicator of the compound's thermal stability.

Table 1: Thermal Decomposition Data for the Analogous Compound 1,3-Diphenyl Urea (DPU)

| Temperature (°C) | DPU Conversion (mol%) |

|---|---|

| 350 | 70 |

| 450 | 90 |

Data derived from studies on the thermal cracking of 1,3-diphenyl urea in a flow reactor. vdoc.pub

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This procedure provides an empirical validation of the compound's molecular formula. For 1,3-Bis(3-chlorophenyl)urea, with the molecular formula C₁₃H₁₀Cl₂N₂O, the theoretical elemental composition can be calculated with high precision.

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is combusted in a controlled environment. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively analyzed to determine the percentage of C, H, and N in the original sample. The experimental results are then compared to the calculated theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's purity and confirms that its elemental composition matches the proposed chemical formula. While specific experimental reports of elemental analysis for this compound were not detailed in the reviewed literature, the expected theoretical values are a standard benchmark for its characterization. researchgate.netarkat-usa.org

Table 2: Theoretical Elemental Composition of 1,3-Bis(3-chlorophenyl)urea

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 55.55 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.59 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 25.22 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.97 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.69 |

| Total | | | | 281.142 | 100.00 |

Structure Activity Relationship Sar Studies of 1,3 Bis 3 Chlorophenyl Urea Analogs

Influence of Substituent Position and Electronic Properties on Activity

The placement and electronic nature of substituents on the phenyl rings of diarylurea compounds are critical determinants of their biological activity. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. rsc.org The size, position, and number of halogen atoms on the phenyl rings of diarylurea analogs can significantly influence their interactions with biological targets. rsc.orgsemanticscholar.org

Studies on various diarylurea series have demonstrated the nuanced effects of halogen substitution. For instance, in a series of diarylureas targeting Plasmodium falciparum, compounds with chloro substituents on the B ring were generally more potent. nih.gov Specifically, a 3-chloro substituent on the B ring resulted in a five-fold increase in potency compared to a 4-chloro substituent. nih.gov However, the introduction of a second chloro group on the same ring led to weaker antimalarial activity. nih.gov This suggests that a specific halogenation pattern is crucial for optimal interaction with the target.

Theoretical studies corroborate these experimental findings, indicating that increasing the degree of halogenation can enhance stacking interactions. semanticscholar.org Heavier halogens like chlorine, bromine, and iodine tend to form stronger interactions compared to fluorine. semanticscholar.org The position of the halogen is also critical; for example, para-substitution has been shown to stabilize dimers more effectively than ortho-substitution, particularly with heavier halogens. semanticscholar.org In some cases, meta-halogenation has been found to have the strongest stabilizing effect. semanticscholar.org These interactions are not just limited to classical hydrogen bonds; "halogen bonds" (C-X···O) and other non-covalent interactions play a significant role in the binding of halogenated ligands to their protein targets. rsc.org

The introduction of fluorine, in particular, has been noted to improve properties like solubility and microsomal stability in certain antagonist compounds. diva-portal.org

Table 1: Effect of Chloro-Substitution on Antimalarial Activity of Diarylurea Analogs

| Compound ID | B-Ring Substituent(s) | Relative Potency |

|---|---|---|

| Analog 1 | 3-Cl | 5-fold more potent than Analog 2 |

| Analog 2 | 4-Cl | - |

| Analog 3 | Two Chloro groups | Weaker potency than Analog 1 |

Data derived from studies on diarylureas against Plasmodium falciparum. nih.gov

The electronic properties of substituents on the aryl rings of diarylureas play a pivotal role in their activity. studypug.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the molecule, thereby affecting its reactivity and interaction with biological targets. studypug.comotterbein.edu

In many diarylurea series, the presence of electron-withdrawing groups on both aryl rings is a requirement for significant biological activity. researchgate.net For example, in the context of cannabinoid CB1 receptor modulators, diarylureas with electron-withdrawing groups like fluoro and cyano at the 4-position of a phenyl ring exhibited good potency. acs.org Conversely, introducing an acetamide (B32628) group, also an EWG, at a different position led to a decrease in potency, highlighting the importance of substituent placement. acs.org

Research on other diarylurea derivatives has shown that while electron-withdrawing groups can enhance antibacterial activity, electron-donating groups can also contribute positively. For instance, in the synthesis of 1,3,4-oxadiazoles, electron-donating substituents led to more consistent and higher yields than other groups. otterbein.edu However, the effect of EDGs can be unpredictable; for example, a methoxy (B1213986) group (an EDG) at the 2-position of a diarylurea significantly improved antimalarial potency, but moving it to the 4-position caused a 23-fold decrease in activity. nih.gov

The Hammett analysis of aryl groups on ureas has indicated that fluoride (B91410) binding is dependent on σp and σm parameters, with stronger binding observed for electron-deficient urea (B33335) ligands. researchgate.net

Table 2: Influence of Electronic Group Substitution on Diarylurea Analog Activity

| Compound Series | Substituent Type | Position | Observed Effect on Activity |

|---|---|---|---|

| Cannabinoid CB1 Modulators | Electron-Withdrawing (F, CN) | 4-position | Good potency |

| Cannabinoid CB1 Modulators | Electron-Withdrawing (Acetamide) | - | 8-fold decrease in potency |

| Antimalarial Diarylureas | Electron-Donating (2-OMe) | 2-position | Improved potency |

| Antimalarial Diarylureas | Electron-Donating (4-OMe) | 4-position | 23-fold decrease in potency |

This table summarizes findings from various studies on diarylurea analogs. nih.govacs.org

The hydrophobic and lipophilic nature of diarylurea compounds is a critical factor influencing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their direct interaction with biological targets. researchgate.nettaylorandfrancis.com The two chlorophenyl groups in 1,3-bis(3-chlorophenyl)urea contribute significantly to its lipophilic character. nih.gov

In many instances, increased lipophilicity is associated with enhanced biological activity, as it can facilitate passage through cell membranes. taylorandfrancis.com For example, triclocarban, a lipophilic antimicrobial agent, owes its efficacy in part to this property. researchgate.net However, the relationship between lipophilicity and activity is not always linear. In a study of antischistosomal diarylureas, there was no clear correlation between lipophilicity and metabolic stability. researchgate.net While decreasing lipophilicity by introducing polar moieties did, in most cases, increase aqueous solubility, it did not consistently lead to improved in vivo activity. researchgate.net

The hydrophobic character of diarylureas is also crucial for their binding to protein targets. The diarylurea moiety often occupies a hydrophobic pocket within the binding site of kinases. mdpi.com The chlorophenyl groups can enhance these hydrophobic interactions. Computational studies have shown that non-polar interactions, particularly CH-π interactions between the hydrophobic side chains of amino acids and the aromatic rings of the diarylurea, are dominant in the binding profile. mdpi.com

Table 3: Lipophilicity and Activity of Antischistosomal Diarylureas

| Structural Modification | Effect on Lipophilicity | Effect on Aqueous Solubility | In Vivo Activity |

|---|---|---|---|

| Replacement with azaheterocycles and polar moieties | Decreased | Generally Increased | No direct correlation |

Findings from a study on N,N'-diaryl ureas designed to increase aqueous solubility. researchgate.net

Conformational Analysis and its Correlation with Research Outcomes

The three-dimensional shape of a molecule is paramount to its function, and for flexible molecules like 1,3-bis(3-chlorophenyl)urea, conformational analysis provides key insights into their biological activity.

The urea bridge (-NH-C(=O)-NH-) is a key structural feature of 1,3-bis(3-chlorophenyl)urea and its analogs, providing both structural rigidity and conformational flexibility. This flexibility allows the molecule to adopt different conformations, which can be critical for binding to various biological targets. tandfonline.com

The urea moiety can exist in three main conformations: trans-trans, trans-cis, and cis-cis. tandfonline.com N,N'-diarylureas generally show a preference for the trans-trans conformation. researchgate.net This conformation is often optimal for organocatalysis and guest binding. tandfonline.com The rotational freedom around the C-N bonds of the urea linker allows the molecule to "breathe" and adapt its shape to fit into a binding pocket. tandfonline.com

This conformational flexibility is crucial for molecular recognition. The urea group itself is a potent hydrogen bond donor and acceptor, forming strong, directional interactions with protein residues that are critical for binding. mdpi.com The carbonyl oxygen acts as a hydrogen bond acceptor, while the NH groups act as donors. mdpi.com The ability of the urea bridge to position the two flanking aryl groups in specific orientations is fundamental to how these molecules interact with their targets, such as the DFG-out conformation of kinases. mdpi.com Molecular modeling studies have shown that low-energy conformations of diarylureas can place the phenyl rings in a planar arrangement, which can be important for interacting with flat structures like a G-quartet in DNA. nih.gov

Design and Evaluation of Hybrid and Non-Symmetrical Diarylureas

Moving away from the symmetrical structure of 1,3-bis(3-chlorophenyl)urea, researchers have explored hybrid and non-symmetrical diarylureas to enhance activity, improve physicochemical properties, and achieve synergistic effects. mdpi.com

The design of non-symmetrical diarylureas involves coupling different aryl amines with aryl isocyanates. researchgate.net This approach allows for the introduction of diverse functionalities on either side of the urea bridge. For instance, hybrid molecules incorporating a pyridine (B92270) ring have been shown to have improved pharmacochemical properties. Another strategy involves creating hybrid compounds by combining the diarylurea scaffold with other pharmacophores, such as N-acylhydrazone, to generate novel derivatives with potent antitumor activity. nih.gov In one such study, a hybrid compound showed significantly greater cytotoxicity against several cancer cell lines compared to the reference drug sorafenib (B1663141). nih.gov

The evaluation of these hybrid and non-symmetrical diarylureas often reveals complex SARs. For example, in a series of 4-aminoquinazolinyl-diaryl urea derivatives designed as potential EGFR inhibitors, the introduction of various substituents and aliphatic amino groups at different positions was explored to understand their influence on antitumor activity. mdpi.com Similarly, the synthesis of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists involved modifying three distinct segments of the molecule to optimize potency. sci-hub.se These studies underscore the modular nature of diarylurea synthesis, which allows for systematic exploration of chemical space to identify compounds with improved therapeutic potential. mdpi.comresearchgate.netsci-hub.se

Investigating the Impact of Adamantane (B196018) and Other Polycyclic Fragments on Activity Profiles

The incorporation of bulky, lipophilic polycyclic moieties, such as adamantane, into urea-based compounds has been a key strategy in medicinal chemistry to enhance biological activity, particularly for inhibitors of soluble epoxide hydrolase (sEH). The adamantane cage serves as a hydrophobic anchor, fitting into specific pockets of target enzymes and often leading to a significant increase in potency.

Research into 1,3-disubstituted ureas has demonstrated the substantial improvements that adamantane and other polycyclic fragments can confer upon pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, in the development of sEH inhibitors, replacing a phenyl group with an adamantyl group can dramatically alter the compound's properties. A comparative study highlighted that substituting an adamantane analogue for an aryl group in a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors resulted in significant enhancements. Specifically, the adamantane-containing compound 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (2) was compared to its aryl analog, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52). The aryl analog (52) showed a 7-fold increase in potency, a 65-fold increase in maximum concentration (Cmax), and a 3300-fold increase in the area under the curve (AUC) compared to the adamantane analogue (2). nih.gov This suggests that while adamantane is a potent hydrophobic feature, careful selection of the entire molecular structure is crucial for optimal in vivo performance.

Further modifications to the adamantane structure itself have been explored to refine activity. The introduction of halogen atoms like bromine, chlorine, or fluorine onto the adamantane scaffold of 1,3-disubstituted ureas has been shown to produce exceptionally potent sEH inhibitors. tandfonline.comresearcher.liferesearchgate.net A series of 1,3-disubstituted ureas with fluorinated and chlorinated adamantane residues were found to inhibit human sEH with potency in the picomolar to low nanomolar range (IC50 values from 40 pM to 9.2 nM). tandfonline.com This remarkable increase in activity was achieved through minimal structural changes to known inhibitors. For example, the chlorinated homologue of 4-[trans-4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid (t-AUCB) exhibited a sharp jump in inhibitory activity, which molecular dynamics data suggest may result from a Cl-π interaction within the enzyme's active site. tandfonline.com The synthesis of ureas with a bromine atom at the bridgehead position of the adamantane moiety also yields promising hsEH inhibitors. researchgate.net

The strategic placement of hydroxyl groups on the adamantane fragment has also been investigated. A series of 1,3-disubstituted ureas featuring a 4-(hydroxyadamantan-1-yl) fragment were synthesized. researchgate.net These compounds are considered potential metabolites and promising sEH inhibitors, with the hydroxyl group potentially improving properties like water solubility and bioavailability. researchgate.net

The data below summarizes the impact of adamantane and its modified versions on the inhibitory activity of urea-based sEH inhibitors.

| Compound Name | Core Structure | Polycyclic Fragment | Key Findings | Citations |

|---|---|---|---|---|

| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (2) | 1,3-disubstituted urea | Adamantane | Serves as a baseline for comparison; potent but with less favorable pharmacokinetic parameters compared to some aryl analogs. | nih.gov |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) | 1,3-disubstituted urea | None (Aryl group) | Demonstrated a 7-fold increase in potency and a 3300-fold increase in AUC over its adamantane analogue (2). | nih.gov |

| Chlorinated t-AUCB analogue | 1,3-disubstituted urea | Chlorinated Adamantane | Exhibited a significant increase in sEH inhibitory activity, potentially due to Cl-π interactions. IC50 values reached the picomolar range. | tandfonline.com |

| Fluorinated Adamantyl Ureas | 1,3-disubstituted urea | Fluorinated Adamantane | Showed high sEH inhibition, with IC50 values as low as 40 pM. | tandfonline.com |

| N-(3-Bromoadamantan-1-yl)-ureas | 1,3-disubstituted urea | Brominated Adamantane | Synthesized compounds are promising inhibitors of human soluble epoxide hydrolase (hsEH). | researchgate.net |

| 1-(4-Hydroxyadamantan-1-yl)-3-(halophenyl)ureas | 1,3-disubstituted urea | Hydroxy-adamantane | Considered potential metabolites and promising sEH inhibitors with potentially improved bioavailability. | researchgate.net |

Comparative Analysis of Related Diarylurea and Thiourea (B124793) Scaffolds

The diarylurea and diarylthiourea scaffolds are considered privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. encyclopedia.pubresearchgate.netresearchgate.net The primary structural difference between them is the replacement of the urea's oxygen atom with a sulfur atom in the thiourea. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and lipophilicity, leading to distinct structure-activity relationships.

In the context of anticancer drug design, both scaffolds have been extensively utilized. Diarylureas are well-known as potent inhibitors of various protein kinases. encyclopedia.pub The urea moiety's oxygen acts as a hydrogen bond acceptor, while the N-H groups serve as donors, allowing for strong binding to enzyme active sites. encyclopedia.pub However, in several direct comparisons, diarylthiourea analogs have demonstrated superior potency.

For instance, a study on novel anticancer agents targeting the K-Ras protein found that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was a highly effective compound, significantly reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com In stark contrast, its corresponding urea derivative was much less active, with an IC50 of 22.8 µM. biointerfaceresearch.com Similarly, another study designed a series of 1-aryl-3-(pyridin-2-yl) substituted urea and thiourea derivatives as potential anticancer agents. The research revealed that the urea derivatives were less active compared to their corresponding thiourea counterparts. Specifically, the thiourea derivative 20 showed the highest antitumor activity against MCF-7 and SkBR3 breast cancer cells, with IC50 values of 1.3 µM and 0.7 µM, respectively. biointerfaceresearch.com

The reasons for the enhanced activity of thioureas in certain contexts can be multifaceted. The sulfur atom in thiourea is larger and more polarizable than the oxygen in urea, which can lead to different binding interactions with biological targets. Furthermore, the hydrogen bonding characteristics are altered; the thiourea N-H protons are more acidic, potentially leading to stronger hydrogen bonds.

The table below provides a comparative overview of diarylurea and diarylthiourea derivatives from various studies.

| Compound Series/Name | Scaffold | Target/Activity | Comparative Finding | Citations |

|---|---|---|---|---|

| 1,3-bis(4-(trifluoromethyl)phenyl) derivatives | Diarylthiourea | Anticancer (K-Ras, A549 cells) | IC50 of 0.2 µM, showing significant potency. | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl) derivatives | Diarylurea | Anticancer (K-Ras, A549 cells) | IC50 of 22.8 µM, demonstrating much lower activity than the thiourea analog. | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) derivatives (e.g., Compound 20) | Thiourea | Anticancer (MCF-7, SkBR3 cells) | Showed the highest activity in the series, with IC50 values of 1.3 µM and 0.7 µM. | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) derivatives | Urea | Anticancer (MCF-7, SkBR3 cells) | Generally less active than the corresponding thiourea derivatives. | biointerfaceresearch.com |

| Sorafenib Analogs | Diaryl Thiourea | Anticancer (VEGFR inhibition) | Several thiourea-containing sorafenib analogs showed competitive antiproliferative activities and significant VEGFR phosphorylation inhibition. | nih.gov |

| Diarylthiourea (Compound 4) | Diarylthiourea | Anticancer (MCF-7 cells) | Was the most effective in suppressing MCF-7 cell growth compared to other prepared derivatives. | researchgate.net |

Mechanistic Elucidation of Biological and Chemical Activities Non Clinical Research Focus

Investigations into Molecular Target Interactions in Model Systems

Enzyme Inhibition Studies

The 1,3-diarylurea scaffold, to which 1,3-Bis(3-chlorophenyl)urea belongs, is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, including various enzymes. Research into this class of compounds has revealed significant inhibitory activity against several key enzymes involved in disease pathology.

eIF2α Kinase: Certain N,N'-diarylureas have been identified as potent activators of the eIF2α kinase Heme-Regulated Inhibitor (HRI). Activation of HRI leads to the phosphorylation of eIF2α, a critical step in the integrated stress response that results in the inhibition of protein synthesis. The anti-proliferative effects of these compounds in cancer cells have been shown to correlate with the expression levels of HRI, suggesting this kinase is a key molecular target. researchgate.net

Glutathione S-transferase (GST): A structurally related analogue, 1,3-bis(3,5-dichlorophenyl)urea (known as COH-SR4), has been shown to inhibit Glutathione S-transferase (GST) activity. nih.govnih.govnih.gov GSTs are a family of enzymes involved in cellular detoxification, and their inhibition can increase the sensitivity of cancer cells to therapeutic agents and oxidative stress. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH): The diarylurea structure is a well-established pharmacophore for the potent inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of anti-inflammatory and vasodilatory epoxy-fatty acids (EETs) into their less active diol counterparts (DHETs). Inhibition of sEH by diarylurea-containing compounds maintains higher levels of beneficial EETs, making sEH a therapeutic target for managing inflammation and hypertension.

α-Glucosidase: Diarylureas are also investigated as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov By inhibiting this enzyme, the rate of glucose absorption from the intestine can be slowed, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.govscispace.comfrontiersin.org The urea (B33335) moiety is adept at forming hydrogen bond interactions within the enzyme's active site, contributing to its inhibitory potential. scispace.com

Table 1: Enzyme Inhibition by Diarylurea Compounds This table includes data for the general class or specific analogues due to limited data on 1,3-Bis(3-chlorophenyl)urea.

| Enzyme Target | Compound Class/Analogue | Observed Effect | Potential Therapeutic Area |

|---|---|---|---|

| eIF2α Kinase (HRI) | N,N'-Diarylureas | Activation | Oncology |

| Glutathione S-transferase (GST) | 1,3-bis(3,5-dichlorophenyl)urea | Inhibition | Oncology |

| Soluble Epoxide Hydrolase (sEH) | Diarylureas | Inhibition | Inflammation, Hypertension |

| α-Glucosidase | Diarylureas | Inhibition | Diabetes |

Receptor Interaction Analysis

The diarylurea functional group is characterized by its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). researchgate.net This feature allows molecules like 1,3-Bis(3-chlorophenyl)urea to form key interactions with the amino acid residues in the binding pockets of various protein receptors and enzymes, contributing to their broad bioactivity. nih.gov While specific receptor binding studies for 1,3-Bis(3-chlorophenyl)urea are not extensively detailed in the available literature, related diarylurea compounds have been developed as potent kinase inhibitors that function by binding to the ATP pocket of receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

Modulation of Specific Signaling Pathways (e.g., AMPK, Akt)

Investigations into the mechanisms of diarylurea compounds have revealed significant modulation of critical intracellular signaling pathways.

AMPK Pathway: The analogue 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway in lung cancer and melanoma cells. nih.govnih.govnih.gov AMPK acts as a cellular energy sensor, and its activation can halt cell growth and proliferation. The cytotoxic effects of COH-SR4 in lung cancer cells were partially reversed by the knockdown of AMPK, confirming the pathway's importance in the compound's mechanism of action. nih.govnih.gov

Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth that is often hyperactivated in cancer. researchgate.netnih.govnih.gov Studies on 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) showed that its treatment of tumor xenografts resulted in a decrease in phosphorylated Akt (pAkt), indicating inhibition of this pro-survival pathway. nih.govnih.govnih.gov Other diarylurea derivatives have been specifically designed to inhibit the PI3K/Akt/mTOR signaling cascade in breast cancer cells, leading to anti-proliferative effects and apoptosis. researchgate.netnih.gov

Cellular Pathway Perturbation Studies in In Vitro Systems

Assessment of Anti-Proliferative Activity in Cell Lines

The N,N'-diarylurea scaffold is a core component of several multi-kinase inhibitors used in oncology, and as a class, these compounds exhibit broad-spectrum anti-proliferative activity. nih.govmdpi.comdavidpublisher.com Derivatives have shown efficacy against numerous cancer cell lines.

Breast Cancer: Various diarylurea derivatives have demonstrated potent anti-proliferative activity against breast cancer cell lines, including triple-negative (MDA-MB-231) and ER-positive (MCF-7) types. nih.govnih.govresearchgate.net The mechanism often involves the inhibition of key signaling pathways that drive proliferation. researchgate.netresearchgate.net

Melanoma: Diarylureas have shown significant potency against melanoma cell lines. researchgate.netnih.govnih.gov The analogue 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) effectively decreased the survival and clonogenic potential of melanoma cells. nih.gov Other novel diarylureas have been synthesized and found to have IC50 values in the nanomolar range against several melanoma cell lines. nih.govnih.gov

Leukemia: The anti-cancer activity of 1,3-bis(3,5-dichlorophenyl)urea was noted to be promising against human leukemia cells. nih.gov The diarylurea structure is a component of compounds that have shown efficacy against leukemia cell lines like the RPMI-8226 line. nih.gov

Table 2: Representative Anti-Proliferative Activity of Diarylurea Analogues This table includes data for specific analogues as representative of the diarylurea class due to limited data on 1,3-Bis(3-chlorophenyl)urea.

| Compound Analogue | Cancer Type | Cell Line | Reported Activity (IC50) |

|---|---|---|---|

| Compound 7 (diarylurea derivative) | Breast Cancer (Triple-Negative) | MDA-MB-231 | 1.7 µM |

| Compound 23 (diarylurea derivative) | Melanoma | LOX IMVI | 0.36 µM |

| 1,3-bis(3,5-dichlorophenyl)urea | Melanoma | SK-MEL-28 | ~1.5 µM |

| 1,3-bis(3,5-dichlorophenyl)urea | Leukemia | CCRF-CEM | ~1.0 µM |

| Compound 4 (diarylurea derivative) | Breast Cancer | MCF-7 | 338.33 µM |

Data sourced from multiple studies for illustrative purposes. nih.govnih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism through which diarylurea compounds exert their anti-proliferative effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Cell Cycle Arrest: Treatment of cancer cells with diarylurea compounds frequently leads to cell cycle arrest. The analogue 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) was found to cause G0/G1 phase arrest in lung cancer cells and G2/M phase arrest in melanoma cells. nih.govnih.govnih.gov This arrest is accompanied by the modulation of key cell cycle regulatory proteins, including the decreased expression of cyclin-dependent kinases (CDK2, CDK4) and cyclins (Cyclin A, Cyclin B1, Cyclin E1), and the upregulation of CDK inhibitors like p27. nih.gov

Mitochondrial Function Modulation (e.g., Uncoupling Oxidative Phosphorylation, ATP Production Inhibition, Mitochondrial Depolarization)

Research has identified derivatives of bisaryl urea as potent modulators of mitochondrial function. These compounds, including structurally related molecules like N,N'-bis(3,5-dichlorophenyl)urea, are shown to induce apoptotic cell death in various tumor cell lines by directly targeting mitochondria. researchgate.net The primary mechanism involves the uncoupling of mitochondrial oxidative phosphorylation (OxPhos). researchgate.net

Mitochondrial uncouplers disrupt the process of ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for driving ATP synthase. researchgate.netaopwiki.org Bisaryl ureas achieve this by promoting the transport of protons back into the mitochondrial matrix, bypassing the ATP synthase complex. This action leads to a depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction. researchgate.netmdpi.com

A novel proposed mechanism suggests that these compounds, which lack a typical acidic group found in classical protonophore uncouplers, facilitate mitochondrial uncoupling through a fatty acid-activated proton transport system. researchgate.net In this model, the bisaryl urea compound promotes the movement of deprotonated fatty acids across the mitochondrial inner membrane, effectively shuttling protons and disrupting the electrochemical gradient necessary for energy production. researchgate.net This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP levels and can trigger downstream apoptotic pathways. aopwiki.org

Disruption of Microtubule Dynamics

While various small molecules are known to exert their biological effects by interfering with the polymerization or depolymerization of microtubules, this mechanism is not prominently documented for 1,3-Bis(3-chlorophenyl)urea in the reviewed scientific literature. The primary mechanisms of action reported for this class of compounds focus on other cellular targets.

DNA Alkylation and Interstrand Cross-linking in Research Models

The mechanisms of DNA alkylation and the formation of interstrand cross-links are characteristic of specific classes of compounds, such as nitrogen mustards and nitrosoureas, which contain highly reactive electrophilic groups. nih.govmdpi.comnih.gov These agents form covalent bonds with DNA nucleobases, leading to cytotoxic lesions that block DNA replication and transcription. nih.govuni-giessen.de However, the chemical structure of 1,3-Bis(3-chlorophenyl)urea lacks the necessary functional groups to act as a DNA alkylating or cross-linking agent through these established mechanisms. Current research has not identified this as a mode of action for this compound.

Mechanism of Action in Non-Mammalian Biological Systems

Antiparasitic Activity Mechanisms (e.g., Schistosoma mansoni inhibition)

Schistosomiasis, caused by trematodes of the genus Schistosoma, remains a significant global health issue, prompting research into novel therapeutic agents. nih.gov One key target for antischistosomal drugs is the parasite's nutritional pathway, which involves the degradation of host hemoglobin by proteases like cathepsin B1 (SmCB1). nih.gov While compounds such as thiosemicarbazones have been investigated for their ability to inhibit this crucial enzyme, specific studies detailing the inhibitory activity of 1,3-Bis(3-chlorophenyl)urea against Schistosoma mansoni are not extensively covered in the available literature.

Herbicidal and Antifungal Activity Mechanisms (e.g., plant growth inhibition, specific weed species, fungal strains)

Diphenylurea derivatives are a well-established class of herbicides. The primary mechanism of their herbicidal action is the inhibition of photosynthesis. These compounds act as potent and specific inhibitors of the photosystem II (PSII) complex in plant chloroplasts. By binding to the D1 protein of the PSII reaction center, they block the electron transport chain, thereby halting the process of converting light energy into chemical energy (ATP and NADPH). This disruption of photosynthesis leads to the generation of reactive oxygen species, subsequent cellular damage, and ultimately, plant death.

In the context of antifungal activity, various urea derivatives have been synthesized and evaluated. However, screenings against fungal strains such as Candida albicans and Cryptococcus neoformans have shown that these compounds generally exhibit poor to moderate growth inhibition. nih.gov

Antimicrobial Activity against Bacterial Strains (e.g., E. coli, Staphylococcus aureus, Klebsiella pneumoniae, Salmonella typhi)

A number of novel urea derivatives have been synthesized and screened for their in vitro antimicrobial properties against several pathogenic bacterial strains. nih.gov The findings indicate that the level of activity is highly dependent on the specific chemical structure of the derivative and the target bacterial species.

Against Gram-negative bacteria like Escherichia coli, most of the tested urea derivatives demonstrated poor to moderate growth inhibition. nih.gov Similarly, variable results were observed for Klebsiella pneumoniae, with some specific derivatives showing moderate growth inhibition. nih.gov For the Gram-positive bacterium Staphylococcus aureus, certain urea compounds also exhibited moderate inhibitory effects. nih.gov The antimicrobial activity against Salmonella typhi has also been an area of investigation for some urea and thiourea (B124793) derivatives. researchgate.net The general mechanism often involves the disruption of essential cellular processes or structures in the bacteria, though the precise molecular targets can vary.

The table below summarizes the observed activity of a series of tested urea derivatives against common bacterial strains.

| Bacterial Strain | Type | Observed Activity of Urea Derivatives |

| Escherichia coli | Gram-Negative | Moderate to Poor Growth Inhibition nih.gov |

| Klebsiella pneumoniae | Gram-Negative | Moderate Growth Inhibition (for some derivatives) nih.gov |

| Staphylococcus aureus | Gram-Positive | Moderate Growth Inhibition (for some derivatives) nih.gov |

| Salmonella typhi | Gram-Negative | Investigated for activity researchgate.net |

Investigation of Catalytic Reaction Mechanisms

Investigation of Catalytic Reaction Mechanisms

The mechanistic details of the catalytic hydrogenation of 1,3-bis(3-chlorophenyl)urea are primarily understood through extensive studies conducted on its structural isomer, 1,3-bis(4-chlorophenyl)urea. Research into the catalytic processes involving this class of compounds has revealed complex reaction pathways that are highly dependent on the catalyst system and reaction conditions.

Control experiments have been instrumental in mapping out potential reaction pathways. For the ruthenium-catalyzed hydrogenation of 1,3-bis(4-chlorophenyl)urea, two primary pathways have been proposed for its conversion to formamides. The first pathway involves the direct hydrogenation of the carbonyl C=O double bond, which leads to the formation of a hemiaminal intermediate. This intermediate then selectively yields an amine and a formamide (B127407). The second proposed pathway suggests an initial thermal decomposition of the urea derivative into an isocyanate, which is subsequently hydrogenated to the corresponding formamide. However, studies have indicated that the hydrogenation of the corresponding isocyanate, 4-chlorophenyl isocyanate, proceeds with a significantly lower efficiency than that of 1,3-bis(4-chlorophenyl)urea under identical catalytic conditions. This suggests that the first pathway, proceeding through a hemiaminal intermediate, is the predominant mechanism. researchgate.netnih.gov

The selectivity of the hydrogenation reaction, leading to different products such as N-monomethylamines, formamides, and methanol (B129727), has been shown to be intricately controlled by the presence and amount of additives, particularly bases like potassium tert-butoxide (KOtBu). nih.govrsc.orgresearchgate.net The acid-base environment of the reaction medium plays a critical role in determining the fate of the common hemiaminal intermediate. rsc.org

Table 1: Proposed Pathways for the Hydrogenation of Substituted Diphenylureas

| Pathway | Description | Key Intermediate | Supporting Evidence |

|---|---|---|---|

| Pathway 1 | Direct hydrogenation of the carbonyl group. | Hemiaminal | Lower hydrogenation efficiency of the corresponding isocyanate. researchgate.netnih.gov |

| Pathway 2 | Thermal decomposition followed by hydrogenation. | Isocyanate | Considered less significant due to comparative reaction rates. researchgate.netnih.gov |

Deuterium Labeling Studies

Currently, there is a lack of specific deuterium labeling studies in the available scientific literature for 1,3-bis(3-chlorophenyl)urea to experimentally elucidate the catalytic reaction mechanisms. Such studies would be invaluable in providing definitive evidence for the proposed reaction pathways, particularly in tracking the transfer of hydrogen atoms during the catalytic cycle.

Identification of Catalytically Active Species

In the context of ruthenium-catalyzed hydrogenation of substituted diphenylureas, significant efforts have been made to identify the catalytically active species. For the hydrogenation of 1,3-bis(4-chlorophenyl)urea using a catalyst system composed of (PPh₃)₃RuCl₂ and the tripodal phosphine ligand 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos), mechanistic investigations have pointed towards the formation of a specific ruthenium hydride complex. nih.gov

Through ESI-MS and NMR spectroscopy of the reaction mixture under catalytic conditions, the species (triphos)Ru(CO)(H)₂ has been identified. nih.gov This dihydrido-carbonyl-ruthenium complex is proposed to be the key catalytic intermediate responsible for the hydrogenation of the urea derivative. nih.gov Further experiments have shown that using (PPh₃)₃Ru(CO)(H)₂ as a metal precursor successfully catalyzes the hydrogenation of 1,3-bis(4-chlorophenyl)urea. nih.gov It is believed that the coordination of the urea substrate occurs through the transient loss of a triphenylphosphine (PPh₃) or carbon monoxide (CO) ligand from this active species. nih.gov

Table 2: Identified Catalytically Active Species in the Hydrogenation of a Substituted Diphenylurea

| Catalyst System | Identified Active Species | Method of Identification | Proposed Role |

|---|---|---|---|

| (PPh₃)₃RuCl₂ / triphos | (triphos)Ru(CO)(H)₂ | ESI-MS, NMR Spectroscopy nih.gov | Catalytic intermediate for hydrogenation. nih.gov |

Applications of 1,3 Bis 3 Chlorophenyl Urea in Diverse Research Areas

Development of Research Probes and Lead Compounds

The unique structural features of 1,3-bis(3-chlorophenyl)urea make it a valuable scaffold for the development of chemical tools to investigate biological systems and as a starting point for drug discovery.

Lead Compound Identification for Biological Research

While direct evidence for 1,3-bis(3-chlorophenyl)urea as a widely established lead compound is specific, the broader class of diaryl ureas is recognized for its biological activity. For instance, derivatives like 1,3-bis(3-fluorophenyl)urea (B11959935) are considered lead compounds in pharmaceutical development due to their biological activities. The structural similarities suggest that 1,3-bis(3-chlorophenyl)urea could also serve as a foundational structure for identifying new bioactive agents. The urea (B33335) moiety provides key hydrogen bonding interactions, a feature often critical for binding to biological targets.

Derivatives of diaryl ureas have been investigated for various therapeutic applications. For example, the related compound 1,3-bis(2-chloroethyl)urea (B46951) is a precursor in the synthesis of the chemotherapy drug Carmustine. Furthermore, other substituted diaryl ureas have shown potential as kinase inhibitors, which are crucial targets in cancer therapy. For instance, a quinazoline (B50416) derivative incorporating a related chlorophenyl structure was synthesized and evaluated as a potential VEGFR-2 and Aurora kinase inhibitor. researchgate.net These examples highlight the potential of the diaryl urea scaffold, including the 3-chloro substituted variant, in the identification of lead compounds for further development.

Chemical Tools for Investigating Cellular Processes

Chemical probes are essential tools for dissecting complex cellular pathways. An ideal chemical probe exhibits high potency and selectivity for its target. rsc.org While specific studies detailing the use of 1,3-bis(3-chlorophenyl)urea as a chemical probe are not extensively documented in the provided results, the characteristics of related molecules suggest its potential in this area. For example, 1,3-bis(4-chlorophenyl)urea, also known as triclocarban, has been shown to inhibit microbial growth by binding to enzymes in the cell membrane or by forming complexes with metal ions necessary for cellular metabolism. biosynth.com This activity demonstrates how diaryl ureas can be utilized to interfere with and thus study cellular functions.

The development of chemical probes often involves modifying a core scaffold to optimize its properties. The 1,3-bis(3-chlorophenyl)urea structure, with its reactive phenyl rings, offers opportunities for such modifications to create more potent and selective tools for investigating specific cellular processes.

Applications in Organic Synthesis and Reagent Chemistry

Symmetrical diaryl ureas, including 1,3-bis(3-chlorophenyl)urea, are valuable intermediates and reagents in organic synthesis. google.com The synthesis of these compounds can be achieved through various methods. One traditional approach involves the reaction of an appropriate amine with phosgene (B1210022) or its derivatives, though the high toxicity of these reagents is a significant drawback. google.com

More modern and safer synthetic routes have been developed. For instance, a method utilizing sulfuryl fluoride (B91410) (SO2F2) as a promoter for the generation of an isocyanate intermediate from a hydroxamic acid has been reported for the efficient synthesis of symmetrical ureas, including 1,3-bis(3-chlorophenyl)urea, with high yields. google.com Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a less hazardous substitute for phosgene. vulcanchem.com

Once synthesized, 1,3-bis(3-chlorophenyl)urea can serve as a building block for more complex molecules. The urea functional group can participate in various chemical reactions, and the chloro-substituted phenyl rings can undergo further functionalization, such as nucleophilic substitution or cross-coupling reactions. smolecule.com This versatility makes it a useful component in the synthetic chemist's toolbox.

Utilization in Polymer and Material Science Research

The rigid structure and hydrogen-bonding capabilities of 1,3-bis(3-chlorophenyl)urea make it a suitable component for the development of novel polymers and materials. The urea groups can form strong, directional hydrogen bonds, leading to the formation of well-ordered supramolecular structures. acs.org This self-assembly property is a key feature in the design of functional materials.

Diaryl ureas have been incorporated into various polymer backbones to influence their physical and chemical properties. For instance, the introduction of urea functionalities can enhance thermal stability and mechanical strength. While specific research focusing solely on 1,3-bis(3-chlorophenyl)urea in this context is not detailed in the search results, the broader class of diaryl ureas is actively researched in polymer science. For example, 1,3-bis(2-hydroxyethyl)urea (B94319) is used in the production of polymers and resins. The principles governing the behavior of these related compounds are applicable to 1,3-bis(3-chlorophenyl)urea.

Advanced Analytical Methods for Environmental Persistence Prediction

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Predicting this persistence is a critical aspect of environmental risk assessment. For 1,3-Bis(3-chlorophenyl)urea, a comprehensive understanding of its environmental fate is crucial. This involves studying its degradation under various environmental conditions, including biotic and abiotic pathways, and its mobility in soil and water. Advanced analytical methods are indispensable for detecting and quantifying the parent compound and its transformation products in complex environmental matrices, thereby providing the data needed for persistence modeling and prediction.

The prediction of environmental persistence relies on a combination of laboratory studies and predictive modeling. Laboratory simulations of environmental compartments such as soil, water, and sediment are conducted to determine degradation rates and identify breakdown products. These experimental data are then often used to develop and validate Quantitative Structure-Activity Relationship (QSAR) models, which can predict the environmental fate of chemicals based on their molecular structure. ljmu.ac.uknih.gov

Chromatographic and Spectrometric Techniques

Modern analytical chemistry offers a suite of powerful techniques for the trace-level detection and identification of organic compounds in environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques, often coupled with Mass Spectrometry (MS) for sensitive and selective detection. wikipedia.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of phenylurea compounds due to their polarity and thermal lability. researchgate.net When coupled with a Diode-Array Detector (DAD) or, more powerfully, with tandem mass spectrometry (MS/MS), HPLC allows for the separation and quantification of 1,3-Bis(3-chlorophenyl)urea and its potential metabolites from complex mixtures. wikipedia.orgmdpi.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique in environmental analysis. While some phenylureas can be thermally labile, GC-MS can be used for the analysis of more volatile degradation products or if derivatization is performed to increase the volatility and stability of the analytes. researchgate.net The mass spectrometer provides detailed structural information, enabling the identification of unknown metabolites. Spectral data for 1,3-Bis(3-chlorophenyl)urea is available, which can be used to develop specific GC-MS methods for its detection. nih.gov

Below is a table summarizing the types of analytical instrumentation and their roles in environmental persistence studies.

| Analytical Technique | Application in Persistence Studies | Information Obtained |

| HPLC-UV/DAD | Quantification of the parent compound and known metabolites in water and soil extracts. | Concentration of analytes over time for degradation kinetics. |

| LC-MS/MS | Trace-level detection and quantification of the parent compound and its transformation products in complex matrices. wikipedia.org | High-sensitivity measurement of degradation rates and identification of polar metabolites. |

| GC-MS | Identification and quantification of volatile and semi-volatile degradation products. researchgate.netnih.gov | Structural elucidation of breakdown products, providing insights into degradation pathways. |

| NMR Spectroscopy | Structural confirmation of the parent compound and isolated metabolites. nih.gov | Unambiguous identification of chemical structures. |

| FT-IR Spectroscopy | Functional group analysis of the parent compound and its transformation products. nih.gov | Information on the chemical changes occurring during degradation. |

Degradation Studies

To predict environmental persistence, laboratory studies are designed to simulate key environmental degradation processes:

Hydrolysis: The breakdown of the compound in water at different pH values (acidic, neutral, and alkaline). Phenylurea herbicides can undergo hydrolysis, cleaving the urea bridge. acs.org

Photodegradation: The breakdown of the compound when exposed to light, simulating the effect of sunlight on surface waters and soil surfaces.

Biodegradation: The breakdown of the compound by microorganisms in soil and water. This is often the most significant degradation pathway for many organic pollutants.

In these studies, the concentration of 1,3-Bis(3-chlorophenyl)urea would be monitored over time using the analytical techniques described above. The rate of disappearance of the parent compound allows for the calculation of its half-life (DT50) in a specific environmental compartment. The identification of degradation products is crucial for understanding the degradation pathway and assessing the environmental risk of the metabolites, which may be more or less toxic than the parent compound.

For instance, studies on the related compound 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea have identified 2-chlorobenzamide (B146235) as a degradation product. acs.org It is plausible that the degradation of 1,3-Bis(3-chlorophenyl)urea could lead to the formation of 3-chloroaniline (B41212) and other chlorinated aromatic compounds.

The following table outlines a hypothetical experimental design for assessing the persistence of 1,3-Bis(3-chlorophenyl)urea.

| Study Type | Experimental Conditions | Analytical Method | Key Parameters Measured |

| Hydrolysis | Sterile buffer solutions at pH 4, 7, and 9; incubated in the dark at a constant temperature. | LC-MS/MS | Disappearance of parent compound; formation of hydrolysis products. |